Prepro-TRH-(160-169)

Description

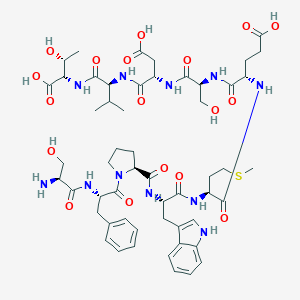

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83)/t28-,32+,34+,35+,36+,37+,38+,39+,40+,43+,44+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZPNIYKHRJLV-UKESGPLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H75N11O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153476 |

Source

|

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1198.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-91-1 |

Source

|

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biosynthesis of Trh Potentiating Peptide

The journey of TRH-potentiating peptide begins with the expression of the gene for pro-thyrotropin-releasing hormone (pro-TRH), a larger precursor protein. ontosight.ai This precursor undergoes a series of complex post-translational modifications to yield not only TRH but also several other biologically active peptides, including TPP. ontosight.aioup.com

Precursor Processing and Gene Expression: A Symphony of Cleavage

The biosynthesis of TPP is intrinsically linked to the processing of pro-TRH. This process unfolds within the regulated secretory pathway of neuroendocrine cells. oup.com

Pro-TRH is a polypeptide that, in rats, contains five copies of the TRH progenitor sequence, Gln-His-Pro-Gly, which are flanked by pairs of basic amino acids. oup.comnih.gov These basic residues serve as recognition sites for specific enzymes that cleave the precursor. The regions between the TRH sequences are known as connecting peptides, one of which is the TRH-potentiating peptide, also referred to as prepro-TRH-(160-169) or Ps4. nih.govoup.comnih.gov The initial synthesis of pro-TRH occurs on ribosomes, directed by its messenger RNA (mRNA), and is then transported through the cell's secretory pathway. oup.com

The cleavage of pro-TRH is a highly regulated process mediated by a family of enzymes known as prohormone convertases (PCs). The primary enzymes involved are PC1 (also known as PC1/3) and PC2. researchgate.netnih.gov These endoproteases recognize and cleave at the paired basic amino acid residues within the pro-TRH sequence. nih.gov

Evidence suggests that PC1 is responsible for the majority of the initial cleavage events of pro-TRH. researchgate.net However, PC1 and PC2 can act in a complementary fashion, and their differential expression and activity in various tissues can lead to different processing outcomes, resulting in a diverse array of pro-TRH-derived peptides. researchgate.netnih.gov For instance, studies in knockout mice have shown that the absence of PC1 leads to a significant decrease in several pro-TRH-derived peptides, while the loss of PC2 has a more limited effect on a subset of these peptides. researchgate.net This differential processing highlights a mechanism for generating tissue-specific biological activities from a single precursor. nih.gov

The sequential cleavage of pro-TRH by PC1 and PC2, followed by the action of other enzymes like carboxypeptidases to remove the basic residues, ultimately liberates TRH and the connecting peptides. oup.comnih.gov One of these connecting peptides is the decapeptide Ser-Phe-Pro-Trp-Met-Glu-Ser-Asp-Val-Thr, identified as the TRH-potentiating peptide. nih.gov Other peptides derived from pro-TRH have also been identified, such as prepro-TRH(178-199), which itself can be further processed into smaller peptides like pFQ7 and pSE14. oup.com The generation of this variety of peptides from a single precursor underscores the efficiency and complexity of the neuroendocrine system. oup.com

| Precursor Protein | Primary Processing Enzymes | Key Derived Peptides |

| Pro-Thyrotropin-Releasing Hormone (pro-TRH) | Prohormone Convertase 1 (PC1), Prohormone Convertase 2 (PC2) | Thyrotropin-Releasing Hormone (TRH), TRH-Potentiating Peptide (TPP, prepro-TRH-(160-169)), prepro-TRH(178-199) |

Regulation of TRH-Potentiating Peptide Gene Expression

The production of TPP is ultimately controlled by the expression of the pro-TRH gene. This gene is subject to intricate regulation by a variety of factors, ensuring that the synthesis of TPP and other pro-TRH-derived peptides is tightly coupled to the physiological needs of the organism.

Transcriptional Control Mechanisms (e.g., CREB, AP1, STAT)

The transcription of the pro-TRH gene is a complex process influenced by several transcription factors that bind to specific response elements in the gene's promoter region. bioscientifica.comresearchgate.net

CREB (cAMP response element-binding protein): The pro-TRH promoter contains cAMP response elements (CREs), and the binding of phosphorylated CREB (pCREB) to these sites, particularly CRE-2, is a major driver of pro-TRH gene transcription. bioscientifica.comnih.gov This pathway is activated by signals that increase intracellular cyclic AMP (cAMP) levels, such as norepinephrine. nih.gov

AP-1 (Activator Protein-1): The pro-TRH promoter also contains binding sites for AP-1, a dimeric transcription factor. researchgate.netbioscientifica.com

STAT (Signal Transducer and Activator of Transcription): Leptin, a hormone involved in energy balance, can regulate pro-TRH gene expression through the activation of STAT3. nih.govcloudfront.net A specific STAT-response element has been identified in the TRH promoter. cloudfront.net

The interplay between these and other transcription factors, such as Sp/Krüppel-like factors, allows for a fine-tuned regulation of pro-TRH gene expression in response to a wide range of stimuli. nih.gov

Hormonal and Neuroendocrine Regulation of Biosynthesis

The biosynthesis of pro-TRH, and consequently TPP, is under the control of various hormones and neuroendocrine signals, reflecting its central role in metabolic and physiological regulation.

Thyroid Hormones: Thyroid hormones exert a negative feedback effect on the expression of the pro-TRH gene, primarily in the hypophysiotropic neurons of the paraventricular nucleus (PVN) of the hypothalamus. nih.govoup.com This feedback loop is a cornerstone of the HPT axis, ensuring stable thyroid hormone levels. Increased thyroid hormone levels suppress pro-TRH mRNA, while hypothyroidism leads to a significant increase in its expression. nih.govoup.com

Leptin: The adipocyte-derived hormone leptin stimulates the expression of the pro-TRH gene. oup.comresearchgate.netjci.org This regulation is part of leptin's broader role in signaling the body's energy status to the brain. Leptin not only increases pro-TRH transcription but also enhances the expression of PC1 and PC2, leading to more efficient processing of the precursor into mature peptides. oup.comresearchgate.net

Glucocorticoids: Glucocorticoids can also influence pro-TRH gene transcription, often interacting with the cAMP signaling pathway. bioscientifica.com

Melanocortins: The melanocortin system, through peptides like α-melanocyte-stimulating hormone (α-MSH), can also regulate TRH gene expression. jci.org

This complex web of hormonal and neuroendocrine inputs ensures that the production of TPP and its companion peptides from the pro-TRH precursor is dynamically regulated to meet the body's changing physiological demands.

| Regulatory Factor | Effect on pro-TRH Gene Expression | Key Transcriptional Mediator(s) |

| Thyroid Hormones | Negative Feedback (Inhibition) | Thyroid Hormone Receptors |

| Leptin | Stimulation | STAT3 |

| Norepinephrine (via cAMP) | Stimulation | CREB |

| Glucocorticoids | Modulation | Glucocorticoid Receptors |

| α-Melanocyte-Stimulating Hormone (α-MSH) | Stimulation | CREB |

Tissue-Specific Processing and Regulation

The biosynthesis of TRH-potentiating peptide (TPP), also known as Ps4 or prepro-TRH-(160-169), is an intricate process intrinsically linked to the post-translational modification of its larger precursor molecule, pro-thyrotropin-releasing hormone (pro-TRH). oup.comnih.govpnas.org This precursor protein does not undergo uniform processing throughout the body; instead, its cleavage into TPP and other bioactive peptides is highly regulated and exhibits significant tissue specificity. nih.govoup.com This differential processing allows for a diversification of biological function, where different tissues can generate distinct profiles of peptides from a single gene product to meet specific physiological demands. scispace.com

The journey from the pro-TRH gene to mature peptides begins with its translation into a ~29 kDa polypeptide called prepro-TRH. imrpress.com In the rough endoplasmic reticulum, a signal peptide is cleaved, yielding the ~26 kDa pro-TRH protein. researchgate.net This prohormone is then transported to the trans-Golgi network, where the primary enzymatic cleavages are initiated by prohormone convertases, particularly PC1/3 and PC2. oup.comresearchgate.netnih.gov These enzymes recognize and cut the precursor at specific paired basic amino acid residues that flank the various peptide sequences, including the five copies of the TRH progenitor sequence and the intervening "connecting" peptides, one of which is TPP. pnas.orgimrpress.com Subsequent trimming by carboxypeptidases removes the basic residues, leading to the final, active peptides. imrpress.com

The regulation of these processing enzymes is a key determinant of which final peptides are produced in a given tissue. The pattern of pro-TRH processing varies markedly between different regions of the central nervous system.

In the hypothalamus and spinal cord , pro-TRH undergoes extensive and nearly complete processing. nih.gov This results in the production of TPP (prepro-TRH-(160-169)) and another connecting peptide, prepro-TRH-(178-199), in amounts that are roughly equimolar to each other. nih.gov Furthermore, the molar ratio of TRH to these connecting peptides is approximately 5:1, which aligns with the five copies of the TRH sequence present in the precursor. nih.govoup.com This indicates that in these tissues, TPP is a final, predominant storage form of the prohormone, co-existing with TRH. nih.gov

In contrast, the olfactory lobe displays a strikingly different processing profile. Here, the processing of pro-TRH is incomplete. nih.govoup.com The major end-products are not fully cleaved peptides but rather larger, C-terminally extended forms of TRH. oup.com These include peptides like [pGlu172]prepro-TRH-(172-199), which contains a TRH sequence attached to a connecting peptide. oup.com While smaller amounts of fully processed TPP are also found, the prevalence of these larger, partially processed forms signifies that the enzymatic machinery in the olfactory bulb is either different or differentially regulated compared to the hypothalamus. nih.govoup.com

This tissue-specific regulation is not static and can be modulated by various physiological conditions, leading to independent regulation of the different peptides derived from pro-TRH. oup.com For instance:

During suckling , the levels of prepro-TRH-(178-199) and its processed forms are specifically increased in the paraventricular nucleus (PVN) of the hypothalamus. oup.comoup.com

In states of opiate withdrawal , the expression of N-terminal peptides derived from pro-TRH is elevated in the periaqueductal gray, while the levels of TRH itself remain unchanged. oup.com

These findings underscore that the post-translational processing of pro-TRH is a critical regulatory checkpoint. It provides a mechanism for cells to selectively generate specific neuropeptides, such as TPP, in response to distinct physiological needs, thereby tailoring the neurochemical output of different tissues. scispace.com

Data Tables

Table 1: Tissue-Specific Processing of pro-TRH

| Tissue | Processing Pattern | Major Peptide Products | Molar Ratios (relative to connecting peptides) |

|---|---|---|---|

| Hypothalamus | Near-complete | TRH, prepro-TRH-(160-169) (TPP/Ps4), prepro-TRH-(178-199) | ~5 mol TRH : 1 mol TPP : 1 mol prepro-TRH-(178-199) |

| Spinal Cord | Near-complete | TRH, prepro-TRH-(160-169) (TPP/Ps4), prepro-TRH-(178-199) | Equimolar amounts of connecting peptides observed |

| Olfactory Lobe | Incomplete/Partial | C-terminally extended TRH forms, prepro-TRH-(160-169), prepro-TRH-(178-199) | Lower amounts of fully processed peptides compared to extended forms |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| TRH-potentiating peptide | TPP, Ps4, prepro-TRH-(160-169) |

| Thyrotropin-releasing hormone | TRH |

| Prepro-thyrotropin-releasing hormone | prepro-TRH |

| Pro-thyrotropin-releasing hormone | pro-TRH |

| Prohormone convertase 1/3 | PC1/3 |

| Prohormone convertase 2 | PC2 |

| Carboxypeptidase E | CPE |

| prepro-TRH-(178-199) | pFE22 |

| [pGlu172]prepro-TRH-(172-199) | - |

| Ser-Phe-Pro-Trp-Met-Glu-Ser-Asp-Val-Thr | Amino acid sequence of bovine TPP |

Distribution and Anatomical Localization

Testicular Expression and Biosynthesis as a Primary Locus

Among peripheral tissues, the testis stands out as a major site for the biosynthesis of TRH-potentiating peptide nih.gov. While very low concentrations of the peptide are detected in most other peripheral tissues, the testis shows significant expression nih.gov. This suggests a specific role for the peptide in testicular function, potentially related to reproductive processes. Studies on TRH and TRH-like peptides have also shown their presence in the testis and epididymis nih.gov.

Presence in Other Non-Neural Tissues

Binding sites for TRH-potentiating peptide have been demonstrated in urogenital organs, pointing to a potential role in the urinary and reproductive systems nih.gov. Furthermore, TRH and TRH-like peptides have been identified in various gastrointestinal organs, including the pancreas, and other reproductive tissues such as the prostate oup.comnih.gov. The presence of TRH in the gastrointestinal tract is known to influence gastric acid secretion and motility, and TRH-potentiating peptide has been shown to potentiate these effects oup.comnih.gov.

| Peripheral Tissue | Presence of TRH-Potentiating Peptide/Binding Sites | Primary Locus of Biosynthesis |

| Testis | High concentration | Yes |

| Urogenital Organs | High density of binding sites | No |

| Gastrointestinal Organs | Presence of TRH and TRH-like peptides | No |

| Pancreas | Presence of TRH and TRH-like peptides | No |

Receptor Pharmacology and Intracellular Signaling Mechanisms

Characterization of TRH-Potentiating Peptide Receptors

The actions of TRH-potentiating peptide are mediated by a specific class of receptors that are pharmacologically distinct from the conventional TRH receptors. Research has focused on characterizing these binding sites to understand the peptide's unique physiological role.

Binding Affinity, Selectivity, and Ligand-Receptor Interactions

The interaction between TRH-potentiating peptide and its receptor has been meticulously characterized using radioligand binding assays. Studies utilizing [¹²⁵I-Tyr⁰]Ps4, a radioiodinated, potent, and metabolically stable derivative of the peptide, have demonstrated that its binding to rat pituitary membrane homogenates is specific, saturable, and reversible. nih.govdcchemicals.com

Equilibrium binding studies revealed a single, homogeneous population of high-affinity receptors. nih.govdcchemicals.com The key binding parameters are detailed below:

Dissociation Constant (Kd): 0.22 nM

Maximum Binding Capacity (Bmax): 517 fmol/mg of membrane protein

This high affinity underscores a strong and specific interaction between the peptide and its receptor. The selectivity is further highlighted by the lack of competition from TRH and other neuropeptides, confirming that the TRH-potentiating peptide receptor is a unique entity. nih.govdcchemicals.com

Structure-Activity Relationship Studies for Receptor Binding Affinity

To elucidate the specific amino acid residues crucial for receptor binding, structure-activity relationship (SAR) studies have been performed. These studies involved synthesizing and testing a series of analogues of a [Tyr⁰]Ps4 derivative for their ability to displace the radioligand from the pituitary receptor. nih.gov

The findings indicate that the C-terminal portion of the peptide, specifically residues Asp⁸, Val⁹, and Thr¹⁰, plays a critical role in conferring high binding affinity and selectivity. nih.gov Furthermore, single-point substitutions revealed that the N-terminal group and specific residues are essential for maintaining high affinity. nih.gov Modifications that either decreased, increased, or had no effect on binding affinity provide a detailed map of the peptide's interaction surface. nih.gov

| Analogue Modification | Effect on Binding Affinity | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| [Tyr⁰]Ps4 (Parent Peptide) | High Affinity | ~5 nM | nih.gov |

| Substitution of Tyr⁰ with Gly | Drastically Reduced | ~95 nM | nih.gov |

| Substitution of Asp⁸ with Asn | Drastically Reduced | ~51 nM | nih.gov |

| Deamination of N-terminus | Sharply Reduced | ~1100 nM | nih.gov |

| Ser¹→Ala Substitution | ~10-fold Increase | Not specified | nih.gov |

| Pro³→Ala Substitution | ~10-fold Increase | Not specified | nih.gov |

| Thr¹⁰→Val Substitution | ~10-fold Increase | Not specified | nih.gov |

| Phe²→Leu, Trp⁴→Ala, Glu⁶→Gln, Val⁹→Thr | No Effect | Not specified | nih.gov |

| Carboxamidation of Thr¹⁰ | No Effect | Not specified | nih.gov |

Signal Transduction Pathways Activated by TRH-Potentiating Peptide

The intracellular signaling mechanisms initiated by the binding of TRH-potentiating peptide to its orphan receptor are distinct from those of TRH. While TRH classically activates the Gq/11-phospholipase C pathway, TRH-potentiating peptide appears to modulate calcium signaling through a different mechanism to enhance TRH's effects.

G Protein-Coupled Receptor (GPCR) Signaling (e.g., Gq/11 Coupling)

Many peptide receptors belong to the G protein-coupled receptor (GPCR) superfamily. nih.gov The TRH receptor, for instance, is a well-characterized GPCR that couples primarily to Gq/11 proteins to initiate its signaling cascade. nih.gov However, the specific receptor for TRH-potentiating peptide is classified as an orphan receptor, and its structural classification and G-protein coupling profile have not been fully elucidated. Current research does not confirm direct coupling to Gq/11 proteins. Instead, its potentiation of TRH action suggests a modulatory role on downstream signaling events.

Activation of Phospholipase C (PLCβ) and Downstream Effectors

The canonical pathway for TRH involves the Gq/11-mediated activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium ([Ca²⁺]i) from stores and the activation of protein kinase C (PKC). nih.gov

Intracellular Calcium Mobilization and Regulation

The signaling cascade initiated by the Thyrotropin-Releasing Hormone (TRH) receptor, a G protein-coupled receptor (GPCR), is fundamentally linked to the mobilization of intracellular calcium. The primary pathway involves the activation of the Gq/11 class of G proteins following TRH binding. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular free calcium is a hallmark of TRH receptor activation. researchgate.netwikipedia.org

TRH-potentiating peptides, such as the prepro-TRH connecting peptide (prepro-TRH 160-169), enhance this signaling not by acting on the intracellular stores, but by modulating the influx of extracellular calcium. Research has shown that this potentiation of TRH-induced thyroid-stimulating hormone (TSH) release is a Ca2+-dependent phenomenon. The potentiating peptide specifically stimulates voltage-dependent L-type Ca2+ channels, which are sensitive to dihydropyridines, and N-type channels, which are sensitive to omega-conotoxin. This action increases the influx of extracellular Ca2+, augmenting the signal initiated by TRH's mobilization of internal stores and leading to a more robust and sustained cellular response. nih.gov

The table below summarizes the effects of various channel blockers on the potentiation of TRH-induced TSH release by the TRH-potentiating peptide (prepro-TRH 160-169), illustrating the pathway's dependence on extracellular calcium influx.

| Blocker | Target Channel Type | Effect on Peptide Potentiation |

| Dihydropyridines | L-type Ca2+ Channels | Inhibition |

| Omega-conotoxin | N-type Ca2+ Channels | Inhibition |

| Cobalt (Co2+) | General Ca2+ Channel Blocker | Inhibition |

Involvement of Protein Kinase C (PKC) and Other Kinases (e.g., MAPK, ERK)

The activation of the TRH receptor also leads to the engagement of several critical protein kinase cascades, which are essential for mediating the downstream cellular effects of the hormone.

Protein Kinase C (PKC): As a direct consequence of PLC activation, the production of DAG at the plasma membrane serves as a crucial activator for Protein Kinase C (PKC). wikipedia.org The concomitant increase in intracellular Ca2+ concentration, initiated by IP3, facilitates the translocation of PKC to the membrane, where it binds DAG and becomes fully active. wikipedia.org Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby controlling functions such as hormone secretion, gene transcription, and receptor desensitization. researchgate.netwikipedia.org In the context of TRH signaling, PKC activation is a central event that mediates many of the hormone's physiological effects and also participates in feedback regulation of the receptor itself. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK/ERK): The TRH receptor also stimulates the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. researchgate.netnih.gov This activation can occur through multiple mechanisms, demonstrating the complexity of TRH signaling. Evidence indicates that TRH-induced ERK activation can be both PKC-dependent and PKC-independent. nih.gov In some cellular contexts, the activation of ERK1/2 by TRH is dependent on PKC and requires clathrin-dependent receptor endocytosis. nih.govoup.com However, unlike some other GPCRs, this activation does not appear to require the scaffolding function of β-arrestin. oup.com The activated ERK can then translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression, including the synthesis of hormones like prolactin. nih.gov

Two distinct but interconnected pathways for TRH receptor-mediated ERK activation have been proposed:

G-Protein Dependent Pathway: The canonical Gq/11 activation leads to PKC stimulation, which can then activate the Raf-MEK-ERK cascade. nih.gov

β-Arrestin Mediated Pathway: While not required for the initial G-protein-mediated signal, β-arrestin can act as a scaffold after receptor internalization to activate a separate pool of ERK, leading to phosphorylation of different substrates. nih.gov

Receptor Regulation and Dynamics

Receptor Internalization and Desensitization Mechanisms

Continuous or repeated exposure to an agonist leads to the desensitization of the TRH receptor, a protective mechanism that prevents overstimulation of the cell. This process, which rapidly attenuates the signaling response, is initiated within seconds of agonist binding. frontiersin.org The primary mechanism involves agonist-induced receptor phosphorylation, which leads to the uncoupling of the receptor from its G protein, thereby terminating the primary signal. frontiersin.orgfrontiersin.org

Following this initial desensitization, the receptor is targeted for internalization. The endocytosis of the activated TRH receptor is a well-orchestrated process that proceeds through a classical arrestin- and dynamin-dependent pathway. frontiersin.org The receptor-arrestin complex is recruited into clathrin-coated pits, which then invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, effectively removing the receptor from the cell surface. nih.govfrontiersin.org Once internalized, these vesicles merge with early endosomes, where the receptor's fate—either recycling back to the cell surface or degradation—is determined. frontiersin.org

Role of β-Arrestins and Receptor Phosphorylation

Receptor phosphorylation is the critical first step in homologous desensitization. Upon TRH binding and receptor activation, G protein-coupled receptor kinases (GRKs), particularly GRK2, are recruited to the receptor. frontiersin.orgfrontiersin.orgnih.gov GRKs are unique in their ability to selectively phosphorylate the activated conformation of the receptor. frontiersin.org GRK2 rapidly phosphorylates multiple serine and threonine residues located in the C-terminal cytoplasmic tail of the TRH receptor. frontiersin.orgnih.gov

These phosphorylated residues create a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). nih.gov The binding of β-arrestin to the phosphorylated receptor tail has two major consequences:

Desensitization: β-arrestin sterically hinders the interaction between the receptor and the Gq/11 protein, effectively uncoupling them and terminating signal transduction. nih.govfrontiersin.org

Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein 2 (AP-2), thereby targeting the receptor for internalization. nih.govfrontiersin.org

Studies have identified specific phosphorylation sites as critical for this process. For instance, phosphorylation at Threonine-365 in the receptor's tail is crucial for efficient β-arrestin recruitment and the subsequent desensitization and internalization of the receptor. frontiersin.orgfrontiersin.org

Receptor Dimerization and Oligomerization

The TRH receptor exists and functions as a homodimer on the cell surface. The formation of these dimers is a key aspect of its regulation and signaling. Agonist stimulation has been shown to modulate the dimerization and phosphorylation state of the receptor.

Biological and Physiological Functions

Neuroendocrine Modulatory Actions

Trh-potentiating peptide, scientifically known as prepro-TRH-(160-169) and also referred to as Ps4, exerts a range of effects on the endocrine system, primarily centered around the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. Its actions are both independent and synergistic with TRH, highlighting a complex layer of control in hormone secretion.

Potentiation of Thyrotropin-Releasing Hormone (TRH)-Induced TSH Release from the Anterior Pituitary

A cardinal function of Trh-potentiating peptide is its ability to enhance the release of Thyrotropin-Stimulating Hormone (TSH) from the anterior pituitary gland when stimulated by TRH. genscript.comoup.com This potentiation suggests that the peptide plays a crucial role in amplifying the primary signal for thyroid hormone production. Research has shown that this peptide is co-localized with TRH in the nerve endings of the median eminence and is co-released, indicating its physiological relevance in modulating TSH secretion. The effect of Trh-potentiating peptide appears to be additive to that of TRH, hinting at a distinct mechanism of action. nih.gov

Stimulation of TSHβ Gene Promoter Activity

Beyond augmenting TSH release, Trh-potentiating peptide directly influences the synthesis of TSH at the genetic level. Studies have demonstrated that prepro-TRH-(160-169) stimulates the promoter activity of the TSH beta (TSHβ) gene. genscript.comnih.govoup.com This stimulation occurs in a time- and dose-dependent manner. Notably, the effect of prepro-TRH-(160-169) on the TSHβ gene promoter has been observed to be more rapid and of a greater magnitude compared to the effect of TRH itself. nih.gov This finding underscores the peptide's potent and direct role in regulating the production of this key pituitary hormone.

Coordinated Actions with TRH within the Hypothalamic-Pituitary-Thyroid (HPT) Axis

The actions of Trh-potentiating peptide are intricately linked with TRH to ensure a balanced regulation of the HPT axis. The HPT axis is a critical neuroendocrine circuit that governs metabolism through the production and release of thyroid hormones. nih.gov TRH, produced in the hypothalamus, stimulates the anterior pituitary to release TSH, which in turn acts on the thyroid gland to produce thyroid hormones. nih.gov These thyroid hormones then provide negative feedback to the hypothalamus and pituitary to maintain homeostasis. nih.gov Trh-potentiating peptide, by enhancing TRH's effect on TSH release and synthesis, acts as a fine-tuner of this axis, ensuring an appropriate response to physiological demands. The presence of both TRH and Trh-potentiating peptide in the median eminence suggests a coordinated release mechanism to modulate pituitary thyrotrophs.

Influence on Other Pituitary Hormone Secretion (e.g., Prolactin, Growth Hormone)

The influence of Trh-potentiating peptide extends beyond the regulation of TSH to other anterior pituitary hormones, including prolactin and growth hormone.

Prolactin (PRL): Research indicates that prepro-TRH-(160-169) stimulates the synthesis and secretion of prolactin in a manner similar in magnitude and duration to that of TRH. nih.gov This suggests a role for the peptide in the regulation of lactation and other physiological processes governed by prolactin.

Growth Hormone (GH): The effect of Trh-potentiating peptide on growth hormone secretion appears to be more complex and potentially species-specific. In studies involving chicken pituitary glands, preproTRH((160-169))Ps4 was found to inhibit the growth hormone response to TRH. nih.gov This inhibitory action is thought to be indirect, possibly by enhancing the effect of somatostatin, a known inhibitor of GH release. nih.gov

Effects of Trh-potentiating Peptide on Pituitary Hormone Secretion

| Hormone | Effect of Trh-potentiating Peptide | Observed Mechanism | Species Studied |

|---|---|---|---|

| Thyrotropin-Stimulating Hormone (TSH) | Potentiates TRH-induced release and stimulates synthesis | Direct stimulation of TSHβ gene promoter | Rat |

| Prolactin (PRL) | Stimulates synthesis and secretion | Similar in magnitude and duration to TRH | Rat |

| Growth Hormone (GH) | Inhibits TRH-induced release | Potentially enhances somatostatin's inhibitory effect | Chicken |

Central Nervous System Neuromodulation

In addition to its well-defined neuroendocrine roles, there is growing evidence to suggest that Trh-potentiating peptide also functions as a neuromodulator or neurotransmitter within the central nervous system (CNS).

Proposed Role as a Neuromodulator or Neurotransmitter

The presence of Trh-potentiating peptide and its specific high-affinity receptors in various brain regions, including the hypothalamus, spinal cord, and olfactory bulb, supports its potential role in neurotransmission. oup.comnih.gov The peptide is found in equimolar amounts with TRH in the hypothalamus and spinal cord, suggesting they are co-processed and potentially co-released to exert coordinated effects. nih.gov The distribution of prepro-TRH-(178-199) immunoreactive cell bodies in the paraventricular nucleus of the hypothalamus and nerve terminals in the median eminence is similar to that of TRH, further strengthening the idea of a close functional relationship. nih.gov These findings suggest that Trh-potentiating peptide may act as a neuromodulator, influencing the activity of various neuronal circuits and behaviors. nih.gov Its actions could be exerted in concert with TRH, modulating a wide range of physiological processes beyond the HPT axis. oup.com

Peripheral System Functions

While prepro-TRH-(160-169) is found in very low concentrations in most peripheral tissues, the testis is an exception, appearing to be a major site for its biosynthesis where it is expressed in large amounts. nih.govoup.com The presence of TRH, its precursor mRNA (pre-proTRH), and related peptides has been firmly localized to the Leydig cells within the testis. oup.com

The expression of pre-proTRH mRNA in the testis is developmentally regulated, being absent in early postnatal stages and increasing progressively with sexual maturation. oup.com The biosynthesis of TRH and, by extension, its co-peptides like prepro-TRH-(160-169) in these reproductive tissues is influenced by both hormonal and nutritional factors. Zinc deficiency, which leads to hypogonadism and reduced testosterone (B1683101), can cause a quantitative loss of TRH from the testes and epididymis. nih.gov This indicates that the local production of these peptides within the male reproductive system is dependent on both adequate testosterone levels and essential micronutrients. nih.gov The high concentration of the TRH-potentiating peptide in the testis suggests it plays a significant, though not yet fully elucidated, role in local testicular physiology. nih.govoup.com

| Tissue | Prepro-TRH-(160-169) Concentration | Specific Binding Sites | Notes |

|---|---|---|---|

| Testis | High (Major site of biosynthesis) | Present | Localized to Leydig cells; expression is developmentally regulated. |

| Urogenital Organs | Low | High Density | Suggests a role in urogenital function. |

| Most Peripheral Tissues | Very Low | Variable | Includes gastrointestinal tract, pancreas, etc. |

Beyond the central nervous system and the testes, TRH and its precursor-derived peptides, including the TRH-potentiating peptide, are distributed in various other peripheral tissues, indicating a broad range of potential functions. oup.com High-density binding sites for prepro-TRH-(160-169) have been identified in urogenital organs, suggesting a functional role in this system. nih.gov

The parent molecule, TRH, has been found in the gastrointestinal tract and pancreas. oup.com The presence of TRH-like peptides has also been noted in the placenta and other endocrine tissues. semanticscholar.org The widespread, albeit low-level, distribution of these peptides and their receptors points to potential involvement in local cellular regulation and signaling in a variety of non-neural tissues, acting in concert with TRH. nih.govoup.com

Comparative and Evolutionary Aspects

Phylogenetic Conservation of TRH-Potentiating Peptide and Related Signaling Pathways

The core components of the TRH signaling system, the peptide ligand and its G protein-coupled receptor (GPCR), exhibit remarkable evolutionary conservation, suggesting an ancient origin that predates the divergence of protostomes and deuterostomes over 550 million years ago. oup.compnas.orgnih.gov The sequence of the authentic TRH tripeptide is perfectly conserved across all vertebrate species, indicating strong evolutionary pressure to maintain its structure for critical physiological functions. pnas.orgnih.govnih.gov

This conservation extends beyond the peptide itself. Orthologs of mammalian TRH receptors (TRHRs) have been identified in all major deuterostome lineages, including non-vertebrate deuterostomes like echinoderms. pnas.org Furthermore, phylogenetic analyses have revealed TRHR orthologs in protostomian invertebrates, such as the annelid Platynereis dumerilii and the nematode Caenorhabditis elegans. pnas.orgnih.gov The presence of conserved receptors in both major branches of bilaterian animals strongly implies that the TRH signaling pathway was established in their common ancestor. pnas.org

While the tripeptide is highly conserved in vertebrates, invertebrate deuterostomes present a more varied picture. In echinoderms, for instance, precursor proteins contain multiple copies of TRH-like peptides, which can be categorized into short (tetrapeptide) and long isoforms. nih.govbiorxiv.org The short isoforms are considered the likely orthologs of vertebrate TRH. nih.gov This structural diversity in invertebrates, contrasted with the strict conservation in vertebrates, points to a process of evolutionary refinement and specialization of the peptide's function within the vertebrate lineage.

The signaling pathways activated by TRH receptors also show a degree of conservation. In mammals, TRH receptors primarily signal through the Gq/11 protein, leading to the activation of phospholipase C and subsequent downstream pathways like the MAPK/ERK cascade. nih.gov Studies in invertebrates, such as the sea cucumber Apostichopus japonicus, have shown that its TRH receptor also activates signaling via the MAPK/ERK1/2 pathways, demonstrating a conserved molecular mechanism of action. nih.gov

Identification of Functional Homologs in Invertebrate and Vertebrate Species

Functional homologs of TRH, often referred to as TRH-like peptides, have been identified in a wide array of species, revealing a functional evolution from broad neuromodulatory roles to more specialized endocrine functions.

Invertebrates: In invertebrates, the TRH signaling system appears to be involved in fundamental processes like growth, feeding, and reproduction.

Caenorhabditis elegans (Nematode): Researchers have identified a TRH-like neuropeptide pathway in this protostome model organism. pnas.orgnih.gov Reverse genetics studies using CRISPR/Cas9 and RNAi have shown that these TRH-like peptides, acting through their receptor TRHR-1, are essential for promoting normal body size and growth. pnas.orgnih.govx-mol.com This suggests an ancestral role for the TRH system in the regulation of postembryonic development. pnas.org

Apostichopus japonicus (Sea Cucumber): In this echinoderm, a deuterostomian invertebrate, administration of a TRH-like peptide significantly reduces feeding activity. nih.gov The study demonstrated that the TRH-like peptide works synergistically with Cholecystokinin (CCK), a known satiety signal, to inhibit feeding. nih.gov This interaction mirrors the satiety-regulating function of TRH and CCK in mammals, suggesting a deeply conserved role in metabolic regulation. nih.gov

Schistosoma mekongi (Flatworm): Transcriptomic and mass spectrometry data have identified TRH-like peptide domains in this parasitic flatworm. mdpi.com While their precise function is yet to be fully elucidated, their presence suggests a potential role in the worm's growth and development, consistent with findings in other invertebrates. mdpi.com

Vertebrates: In vertebrates, the primary and most studied function of TRH is as a hypophysiotropic hormone controlling the HPT axis, which is crucial for metabolism and growth. pnas.org However, TRH and TRH-like peptides are also found in numerous extrahypothalamic tissues, where they exert a variety of neuromodulatory effects.

TRH-like peptides in vertebrates are often characterized by the substitution of the central histidine residue with other amino acids like glutamine, phenylalanine, or tyrosine. nih.govresearchgate.net These peptides have been identified in the central nervous system, gastrointestinal tract, pancreas, and reproductive tissues. nih.govresearchgate.net Their functions are diverse and include potential roles as neuroprotectants, antidepressants, and regulators of local cellular proliferation and secretion. nih.govresearchgate.netnih.gov For example, studies in rats have shown that the release of TRH and TRH-like peptides in the brain and peripheral tissues fluctuates during the estrus cycle, suggesting they may act as downstream mediators of estrogen's effects. nih.gov

Table 1: Functional Homologs of TRH Across Different Phyla

| Phylum | Species Example | Identified Function | Key Finding |

|---|---|---|---|

| Nematoda (Protostome) | Caenorhabditis elegans | Regulation of growth and body size | TRH-like signaling is required for normal postembryonic growth. pnas.orgnih.gov |

| Echinodermata (Deuterostome) | Apostichopus japonicus (Sea Cucumber) | Inhibition of feeding (satiety signaling) | Acts synergistically with CCK to reduce food intake. nih.gov |

| Platyhelminthes (Protostome) | Schistosoma mekongi (Flatworm) | Putative role in growth and development | TRH-like peptide domains identified through transcriptome mining. mdpi.com |

| Chordata (Vertebrate) | Mammals (e.g., Rat, Human) | HPT axis regulation, neuromodulation | Authentic TRH controls thyroid hormone release; TRH-like peptides have diverse CNS and peripheral functions. pnas.orgnih.govnih.gov |

Evolutionary Implications for Neuropeptide Signaling

The evolutionary history of the TRH/TRH-like peptide family provides valuable insights into the broader principles governing the evolution of neuropeptide signaling.

First, it highlights the concept of an ancient, core set of signaling systems that arose early in animal evolution. oup.comnih.gov The existence of the TRH-receptor system in both protostomes and deuterostomes indicates its establishment in the Urbilateria, the last common ancestor of these lineages. pnas.org The ancestral function of this system was likely related to fundamental life processes such as sensing environmental cues related to food availability and regulating growth and reproduction accordingly. pnas.org

Second, the TRH family exemplifies the principle of "scaffolding" in neuropeptide evolution, where an ancient signaling system is adapted for new, more specialized roles. In invertebrates, the system retains a broad, pleiotropic function in growth and metabolism. In vertebrates, this ancestral function was built upon, leading to the highly specific endocrine role of TRH in the HPT axis, while extrahypothalamic TRH-like peptides retained or evolved diverse neuromodulatory functions.

Finally, the co-evolution of ligands and receptors is a critical aspect of neuropeptide signaling evolution. While TRH-like peptides from different species can sometimes cross-activate receptors, this often requires higher concentrations, indicating that the ligand-receptor pair has been fine-tuned over evolutionary time within specific lineages to ensure signaling fidelity. pnas.orgnih.gov The diversification of TRH-like peptide sequences in invertebrates, compared to the strict conservation of TRH in vertebrates, reflects the different selective pressures acting on this signaling system across the vast expanse of animal phylogeny.

Advanced Methodological Approaches in Trh Potentiating Peptide Research

Advanced Biochemical and Chromatographic Techniques for Peptide Analysis

The analysis and purification of TRH-potentiating peptides from biological samples rely on a combination of advanced biochemical and chromatographic techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for separating and quantifying these peptides. nih.govepa.gov Reversed-phase HPLC, often used in peptide mapping, allows for the separation of peptides based on their hydrophobicity. epa.gov The elution of peptides can be monitored by UV absorbance at specific wavelengths, and the collected fractions can be further analyzed for biological activity or sequenced.

For instance, studies involving the characterization of TRH-like peptides from various tissues have employed multi-step chromatographic procedures. nih.gov This often involves initial gel filtration chromatography to separate molecules based on size, followed by one or more rounds of HPLC for high-resolution separation. nih.gov The use of different column matrices and solvent gradients in HPLC is crucial for achieving the necessary purity for subsequent analyses, such as radioimmunoassay (RIA) or mass spectrometry. nih.govnih.gov

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and sequencing of peptides. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are coupled with mass analyzers to determine the precise molecular weight of the peptides. Tandem mass spectrometry (MS/MS) further allows for the fragmentation of the peptide, providing amino acid sequence information. This level of detail is critical for confirming the identity of known TRH-potentiating peptides and for discovering novel peptides derived from the pro-TRH precursor.

Table 1: Chromatographic Techniques in TRH-Potentiating Peptide Research

| Technique | Principle | Application in TRH-Potentiating Peptide Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, size, or charge. | Purification and quantification of TRH-potentiating peptides from tissue extracts and biological fluids. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of peptide fragments for subsequent analysis. epa.gov |

| Gel Filtration Chromatography | Separation based on molecular size. | Initial purification step to separate peptides from larger proteins. nih.gov |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Determination of precise molecular weight and amino acid sequence of peptides. |

High-Resolution Immunochemical and Histochemical Localization Methods

Understanding the physiological function of TRH-potentiating peptides requires knowledge of their anatomical distribution. High-resolution immunochemical and histochemical methods are employed to visualize the location of these peptides within tissues and even within specific cell types.

Immunohistochemistry (IHC) is a widely used technique that utilizes antibodies specific to the TRH-potentiating peptide of interest. These antibodies are tagged with a reporter molecule, such as a fluorescent dye or an enzyme that produces a colored precipitate, allowing for the visualization of the peptide's location under a microscope. This method has been instrumental in demonstrating the co-localization of TRH and TRH-potentiating peptides in the same neurons, providing anatomical support for their functional interactions. The distribution of a TRH-potentiating peptide, Ps4, has been examined in various rat tissues, revealing high concentrations in the hypothalamus, similar to TRH. nih.gov

For higher resolution localization, immunoelectron microscopy can be employed. This technique combines the specificity of antibodies with the high magnification of an electron microscope to pinpoint the subcellular localization of the peptides, for example, within secretory granules of neurons.

Histochemical methods can also provide information about the chemical properties of tissues and cells where these peptides are found. nih.gov While less specific than immunochemical methods for identifying a particular peptide, they can reveal important contextual information about the cellular environment.

Molecular Cloning and Genetic Manipulation Techniques

The advent of molecular biology has revolutionized the study of TRH-potentiating peptides by allowing researchers to investigate their genetic basis and to manipulate their expression to understand their function.

The starting point for many molecular studies is the isolation of the cDNA encoding the pro-TRH precursor. A cDNA library is a collection of cloned cDNA fragments inserted into a host cell. By screening a cDNA library from a relevant tissue, such as the hypothalamus, with a probe based on a known peptide sequence, the full-length cDNA for pro-TRH can be isolated. bioscientifica.comnih.gov The first TRH precursor cDNA clones were isolated from the skin of the frog Xenopus laevis. bioscientifica.com

Once the cDNA is obtained, it can be inserted into an expression vector and introduced into a host cell line (an expression system). nih.gov These cells will then produce the pro-TRH protein, which can be processed to yield TRH and the associated potentiating peptides. This allows for the production of larger quantities of the peptides for biochemical and functional studies and enables the investigation of the post-translational processing of the precursor protein. nih.gov

To definitively determine the physiological role of a TRH-potentiating peptide, it is often necessary to remove or reduce its expression in a living organism. Gene knockout techniques, such as those utilizing the CRISPR/Cas9 system, allow for the targeted disruption of the gene encoding the pro-TRH precursor. nih.govnih.gov By observing the phenotype of the resulting knockout animals, researchers can infer the function of the ablated peptides. nih.gov A significant challenge with this approach is that knocking out the entire pro-TRH gene eliminates TRH as well as all the potentiating peptides, making it difficult to attribute the observed effects to a single peptide. nih.gov

More targeted approaches are being developed to selectively knock out or modify specific peptide sequences within a precursor gene. nih.govbiorxiv.org This would allow for a more precise dissection of the individual roles of each TRH-potentiating peptide.

RNA interference (RNAi) is another technique used to reduce the expression of a specific gene. In this approach, small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the pro-TRH gene are introduced into cells. This leads to the degradation of the mRNA and a subsequent decrease in the production of the pro-TRH protein.

Table 2: Genetic Manipulation Techniques in TRH-Potentiating Peptide Research

| Technique | Principle | Application in TRH-Potentiating Peptide Research |

| cDNA Library Screening | Identifying specific cDNA clones from a collection. | Isolation of the cDNA encoding the pro-TRH precursor. bioscientifica.comnih.gov |

| Expression Systems | Production of proteins in host cells. | In vitro production of pro-TRH and its derived peptides for functional studies. nih.gov |

| CRISPR/Cas9 | Targeted gene editing. | Generation of knockout models to study the in vivo function of TRH-potentiating peptides. nih.gov |

| RNA interference (RNAi) | Silencing of gene expression at the mRNA level. | Reducing the expression of pro-TRH to investigate the functional consequences. |

In Vitro and Ex Vivo Functional Assays

To understand the biological activity of TRH-potentiating peptides, researchers utilize a variety of in vitro and ex vivo functional assays. These controlled experimental systems allow for the direct assessment of the effects of these peptides on cells and tissues.

Tissue slice perifusion is a powerful ex vivo technique that allows for the study of hormone and neurotransmitter release from intact tissue fragments. nih.govnih.gov For example, pituitary or hypothalamic slices can be maintained in a perifusion chamber while being exposed to various stimuli, including TRH and TRH-potentiating peptides. The effluent from the chamber is collected over time and analyzed for the presence of released hormones, such as thyroid-stimulating hormone (TSH). This method has been used to demonstrate that certain pro-TRH-derived peptides can potentiate the TRH-induced release of TSH from pituitary fragments. nih.gov

Primary cell culture provides a more defined system for studying the effects of these peptides. springernature.com Cells from a specific tissue, such as the anterior pituitary, can be isolated and grown in culture. These cells can then be treated with TRH-potentiating peptides, alone or in combination with TRH, to assess their effects on cellular responses like hormone secretion or gene expression. nih.gov This approach allows for a more direct investigation of the cellular and molecular mechanisms of action of the peptides, free from the complexities of the intact tissue. For instance, primary neuronal cultures have been used to investigate the neuroprotective effects of TRH and related peptides. nih.gov

Receptor Binding Assays and Radioligand Binding Studies

The investigation into the specific receptors for TRH-potentiating peptide (TPP), identified as the prepro-TRH-(160-169) sequence Ser-Phe-Pro-Trp-Met-Glu-Ser-Asp-Val-Thr, has utilized receptor binding assays to characterize its interaction with target tissues. To facilitate these studies, a potent and metabolically stable derivative, [I-Tyr0]Ps4, was synthesized and radioiodinated, creating a high-affinity radioligand. researchgate.net

Binding studies using [125I-Tyr-0]Ps4 on rat anterior pituitary membrane homogenates demonstrated specific, saturable, and reversible binding. researchgate.net Equilibrium measurements identified a single, homogeneous population of high-affinity binding sites. researchgate.net Notably, other neuropeptides and hormones, including Thyrotropin-Releasing Hormone (TRH) itself, did not compete with the radioligand, indicating that the binding sites are highly specific to TPP and distinct from TRH receptors. researchgate.net

Further research using a panel of single-point substituted analogues of [Tyr0]Ps4 helped to identify the key amino acid residues crucial for receptor binding affinity. nih.gov These studies revealed that substitutions at the amino-terminal group, as well as at positions Asp8 and Tyr0, significantly reduced binding affinity. nih.gov Conversely, certain substitutions at other positions led to analogues with a tenfold increase in binding affinity, highlighting the specific structural requirements for receptor interaction. nih.gov The critical role of the C-terminal residues—Thr10, Val9, and Asp8—in conferring high binding affinity and selectivity was also confirmed through the use of C-terminal deletion analogs. researchgate.net

Collectively, these radioligand binding studies have provided strong evidence for a specific, high-affinity cell-surface receptor for TPP in the pituitary, functionally distinct from the receptors for TRH. researchgate.net

| Radioligand/Analogue | Tissue/Preparation | Key Findings | Reference |

| [125I-Tyr-0]Ps4 | Rat anterior pituitary membranes | Identified a single class of high-affinity (Kd = 0.22 nM), saturable (Bmax = 517 fmol/mg) binding sites specific for TPP. | researchgate.net |

| [Tyr0]Ps4 Analogues | Rat anterior pituitary membranes | Substitutions of Tyr0 or Asp8 drastically reduced binding affinity (Ki ~95 nM and ~51 nM, respectively). | nih.gov |

| C-terminal Deletion Analogues | Rat anterior pituitary membranes | Demonstrated the critical role of Thr10, Val9, and Asp8 in high-affinity binding. | researchgate.net |

| Ser1→Ala, Pro3→Ala, Thr10→Val Analogues | Rat anterior pituitary membranes | Resulted in a tenfold increase in binding affinity compared to the parent peptide. | nih.gov |

Electrophysiological Recordings of Neuronal Activity

Electrophysiological recording techniques, such as whole-cell patch-clamp, are crucial for understanding how neuropeptides like TPP modulate the electrical properties of neurons. mdpi.com These methods allow for the direct measurement of changes in neuronal firing patterns, membrane potential, and synaptic plasticity, providing insights into the functional consequences of peptide activity at a cellular level. nih.govnih.gov

Studies applying these techniques to various peptides have shown that they can induce significant changes in neuronal activity. For instance, the application of certain peptides to cultured cholinergic neurons has been shown to stimulate neuronal activity, as indicated by an increase in the expression of the immediate early gene c-Fos, a marker of neuronal activation. mdpi.com Electrophysiological recordings can further dissect these effects, determining whether a peptide leads to depolarization, hyperpolarization, or changes in the frequency and amplitude of synaptic events. nih.govmodeldb.sciencemodeldb.science While direct electrophysiological data on the specific TRH-potentiating peptide (prepro-TRH 160-169) is not detailed in the provided results, the methodology is standard for characterizing the neuroactive properties of such peptides. The general approach involves applying the peptide to brain slices or cultured neurons while recording electrical activity to determine its impact on neuronal excitability and synaptic transmission. nih.gov

| Method | Preparation | Measured Parameter | Potential Finding with TPP |

| Whole-Cell Patch-Clamp | Cultured neurons (e.g., cortical, hippocampal) | Membrane potential, firing rate, postsynaptic currents | Determine if TPP directly excites or inhibits neurons, or modulates synaptic strength. |

| Field Potential Recording | Acute brain slices (e.g., hippocampus, hypothalamus) | Field Excitatory Postsynaptic Potentials (fEPSPs) | Assess TPP's role in modulating synaptic plasticity, such as Long-Term Potentiation (LTP). nih.govnih.gov |

| c-Fos Immunostaining | Cultured neurons or in vivo tissue | Number of c-Fos positive nuclei | Identify neuronal populations activated by TPP administration. mdpi.com |

In Vivo Experimental Models

Animal Models of Physiological States (e.g., Suckling, Opiate Withdrawal)

Suckling: The physiological state of suckling in lactating animals is a key model for studying the release of various hormones and neuropeptides, including prolactin and potentially TRH and its associated peptides. nih.gov Pharmacological approaches in animal models, such as the lactating ewe, are used to investigate the roles of different neurotransmitter systems. nih.gov For example, the administration of opioid antagonists like naloxone (B1662785) has been shown to reduce the suckling-induced release of prolactin, suggesting an involvement of endogenous opioid peptides in this process. nih.gov While the direct role of TPP in suckling is an area for further investigation, this model provides a relevant physiological context in which TRH-related peptides are likely active. Milk itself contains numerous biologically active peptides, and their potential effects on suckling mammals after gastrointestinal administration is a subject of ongoing research. nih.gov

Opiate Withdrawal: Animal models are essential for studying the neurobiological mechanisms underlying opiate withdrawal and for testing potential therapeutic interventions. nih.govnih.gov Rodent models, using rats or mice, can replicate the aversive and anxiety-like effects of spontaneous or antagonist-precipitated withdrawal from opioids like morphine or heroin. nih.govfrontiersin.org Behavioral manifestations of withdrawal, such as jumping, rearing, wet dog shakes, and grooming, are quantified to assess the severity of the syndrome. frontiersin.org In these models, researchers can investigate how neuropeptides may modulate withdrawal symptoms. For instance, studies have shown that peptides that regulate neurotransmitter release can alleviate opioid-induced withdrawal symptoms. mdpi.com This type of model would be appropriate to investigate whether TPP has a modulatory role in the neurochemical adaptations that occur during opioid dependence and withdrawal.

| Animal Model | Physiological State | Key Observations | Relevance to TPP Research |

| Lactating Ewe | Suckling | Suckling induces prolactin release, which is modulated by opioid and dopamine (B1211576) systems. nih.gov | Provides a physiological context to study the co-release and interaction of TRH and TPP in response to a natural stimulus. |

| Morphine/Heroin-Dependent Rodents | Opiate Withdrawal | Naloxone-precipitated withdrawal induces quantifiable behaviors (e.g., jumping, rearing). frontiersin.org | Allows for the investigation of TPP's potential role in modulating the severity of withdrawal symptoms and the underlying neurocircuitry. nih.gov |

Microinjection and Pharmacological Manipulation Studies

Microinjection techniques allow for the targeted delivery of substances to specific brain nuclei, enabling researchers to probe the function of peptides within defined neural circuits. nih.gov This method is crucial for understanding the site-specific effects of neuropeptides and distinguishing them from systemic actions. For example, studies involving the microinjection of the CART peptide into the nucleus accumbens have demonstrated its role in modulating conditioned behaviors associated with psychostimulants. nih.gov This approach could be used to investigate the specific roles of TPP in brain regions where TRH is known to be active, such as the hypothalamus, nucleus accumbens, or limbic system. nih.gov

Pharmacological manipulation in in vivo models involves the systemic or central administration of agonists, antagonists, or other modulatory compounds to understand a peptide's mechanism of action. nih.gov Studies have shown that the central effects of a peptide on gastric function can be blocked by pretreatment with inhibitors of prostaglandin (B15479496) synthesis, indicating that the peptide's action is mediated through this pathway. nih.gov Similarly, investigating TPP could involve co-administration with TRH antagonists to confirm that its potentiating effect is dependent on TRH signaling, or with antagonists for other neurotransmitter systems (e.g., dopamine, serotonin) to uncover its broader mechanism of action. frontiersin.org These studies are essential for elucidating the downstream effects and signaling pathways engaged by TPP in vivo. nih.govmdpi.com

| Technique | Brain Region of Interest | Purpose | Example Application for TPP |

| Microinjection | Nucleus Accumbens, Hypothalamus | To determine the site-specific behavioral or physiological effects of the peptide. nih.gov | Microinject TPP into the paraventricular nucleus of the hypothalamus to assess its direct effect on TSH release. |

| Pharmacological Manipulation (Co-administration) | Systemic or Intracerebroventricular | To elucidate the mechanism of action and interaction with other neurochemical systems. nih.gov | Co-administer TPP with a TRH receptor antagonist to determine if TPP's effects are mediated through potentiation of TRH signaling. |

| Pharmacological Manipulation (Pretreatment) | Systemic or Intracerebroventricular | To identify the downstream signaling pathways involved in the peptide's effects. | Pre-treat animals with a dopamine receptor antagonist before TPP administration to see if dopaminergic pathways are involved in its central effects. |

Future Research Directions and Unanswered Questions

Identification and Characterization of Novel Receptors or Receptor Subtypes

A pivotal area of future investigation lies in the definitive identification and characterization of the specific receptors that mediate the effects of TRH-potentiating peptide. While early studies have identified a high-affinity binding site for a TRH-potentiating peptide analog in rat anterior pituitary membranes, the molecular identity of this putative receptor remains elusive. nih.govresearchgate.net

Key Research Questions:

Molecular Identity: What is the specific protein that functions as the receptor for TRH-potentiating peptide? Is it a G protein-coupled receptor (GPCR), an ion channel, or another class of receptor?

Receptor Subtypes: Do different subtypes of the TRH-potentiating peptide receptor exist in various tissues, potentially mediating distinct physiological effects?

Pharmacological Profile: What are the detailed binding affinities and specificities of the receptor(s) for TRH-potentiating peptide and its analogs?

To address these questions, future studies will likely employ a combination of advanced molecular and cellular techniques.

Table 1: Methodologies for Receptor Identification and Characterization

| Methodology | Application |

| Receptor Cloning and Expression | Isolation and sequencing of the gene encoding the TRH-potentiating peptide receptor. Expression in cell lines to study binding and signaling properties. |

| Photoaffinity Labeling | Use of a photoreactive analog of TRH-potentiating peptide to covalently label and subsequently identify the receptor protein. |

| Receptor Autoradiography | Mapping the distribution of TRH-potentiating peptide binding sites in different tissues and brain regions using radiolabeled ligands. |

| Development of Selective Ligands | Synthesis and screening of novel agonists and antagonists to probe receptor function and differentiate between potential subtypes. nih.gov |

Elucidation of Comprehensive Downstream Signaling Cascades and Crosstalk

Understanding the intracellular signaling pathways activated by TRH-potentiating peptide is crucial to deciphering its mechanism of action. While initial findings suggest the involvement of calcium channels, the complete picture of the downstream signaling cascade is far from complete.

Unanswered Questions:

Primary Signaling Pathway: Beyond calcium influx, what are the primary second messengers and protein kinases involved in TRH-potentiating peptide signaling? Does it involve established pathways such as the phospholipase C (PLC)/inositol (B14025) trisphosphate (IP3)/diacylglycerol (DAG) pathway or the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) pathway?

Crosstalk with TRH Signaling: How does the signaling pathway of TRH-potentiating peptide intersect and interact with the known signaling cascades of TRH, which include the activation of Gq/11 proteins and subsequent stimulation of the PLC-PKC and MAPK pathways? nih.govnih.gov

Cellular Responses: What are the ultimate cellular responses triggered by these signaling events, such as changes in gene expression, protein synthesis, and hormone secretion?

Future research in this area will necessitate a multi-pronged approach to dissect the intricate signaling networks.

Table 2: Techniques for Elucidating Signaling Pathways

| Technique | Purpose |

| Second Messenger Assays | Measurement of intracellular levels of cAMP, IP3, and calcium in response to TRH-potentiating peptide stimulation. |

| Kinase Activity Assays | Assessment of the activation of key protein kinases such as PKA, PKC, and members of the MAPK family (e.g., ERK1/2). |

| Phosphoproteomics | Identification of proteins that are phosphorylated or dephosphorylated upon TRH-potentiating peptide receptor activation, providing a global view of the signaling network. |

| Gene Expression Analysis | Using techniques like qPCR and RNA sequencing to identify genes whose expression is altered by TRH-potentiating peptide. |

Detailed Mapping of Neural Circuits and Projections Involving TRH-Potentiating Peptide

TRH-potentiating peptide is co-localized with TRH in nerve endings of the median eminence, suggesting its involvement in the neuroendocrine regulation of the hypothalamic-pituitary-thyroid (HPT) axis. nih.govresearchgate.net However, the full extent of the neural circuits and projections involving this peptide is not yet known.

Areas for Investigation:

Neuronal Distribution: Where are the cell bodies of neurons that synthesize and release TRH-potentiating peptide located within the central nervous system?

Projection Targets: To which specific brain regions and neuronal populations do these neurons project?

Functional Connectivity: How does TRH-potentiating peptide modulate the activity of these neural circuits to influence physiological processes beyond TSH regulation?

Advanced neuroanatomical and functional imaging techniques will be instrumental in mapping these circuits.

Table 3: Methods for Mapping Neural Circuits

| Method | Application |

| Immunohistochemistry and In Situ Hybridization | Visualization of the distribution of TRH-potentiating peptide and its precursor mRNA in brain tissue. |

| Anterograde and Retrograde Tracing | Injection of neural tracers into specific brain regions to map the afferent and efferent connections of TRH-potentiating peptide-producing neurons. |

| Optogenetics and Chemogenetics | Selective activation or inhibition of TRH-potentiating peptide neurons to assess their impact on downstream neural activity and behavior. |

| In Vivo Calcium Imaging | Real-time monitoring of the activity of specific neuronal populations in response to TRH-potentiating peptide. |

Investigative Studies into the Role of TRH-Potentiating Peptide in Specific Pathophysiological States

Given the broad distribution and neuro-modulatory actions of TRH and related peptides, there is a strong rationale for investigating the role of TRH-potentiating peptide in various disease states. nih.gov

Potential Areas of Pathophysiological Research:

Neurodegenerative Diseases: Could alterations in TRH-potentiating peptide signaling contribute to the pathology of diseases like Alzheimer's or Parkinson's disease? Experimental models of neurodegeneration in rats have shown localized decreases in thyroid hormone levels in the hippocampus and cortex, suggesting a potential area of investigation for peptides involved in the HPT axis. endocrine-abstracts.org

Metabolic Disorders: Does TRH-potentiating peptide play a role in the regulation of energy balance, appetite, and glucose metabolism, and could its dysregulation be implicated in conditions like obesity and type 2 diabetes? The renin-angiotensin system, a key player in blood pressure regulation, is also linked to insulin (B600854) resistance, a central feature of metabolic syndrome, highlighting the potential for peptides to have pleiotropic effects. nih.gov

Psychiatric Disorders: Considering the antidepressant and anxiolytic effects attributed to TRH, could TRH-potentiating peptide have similar or complementary roles in mood regulation?

To explore these possibilities, researchers will need to utilize a range of preclinical and clinical research models.

Table 4: Approaches for Investigating Pathophysiological Roles

| Approach | Description |

| Animal Models of Disease | Studying the expression and function of TRH-potentiating peptide in animal models of neurodegeneration, metabolic syndrome, and psychiatric disorders. |

| Human Genetic Studies | Investigating potential associations between genetic variations in the TRH-potentiating peptide precursor gene or its receptor and the incidence of specific diseases. |

| Biomarker Studies | Measuring levels of TRH-potentiating peptide in the cerebrospinal fluid or blood of patients with various disorders to identify potential correlations with disease state or progression. |

| Pharmacological Studies | Evaluating the therapeutic potential of TRH-potentiating peptide analogs in preclinical models of disease. |

Development of Advanced Methodologies for Studying Peptide-Protein Interactions and In Vivo Dynamics

Progress in understanding the biology of TRH-potentiating peptide will be greatly facilitated by the development and application of novel and advanced research methodologies.

Future Methodological Developments:

High-Throughput Screening Assays: Development of robust assays for screening large libraries of compounds to identify novel agonists and antagonists of the TRH-potentiating peptide receptor.

In Vivo Imaging Probes: Creation of fluorescently or radioactively labeled probes that allow for the non-invasive imaging of TRH-potentiating peptide receptor distribution and dynamics in living organisms.

Advanced Mass Spectrometry Techniques: Utilization of highly sensitive mass spectrometry to detect and quantify endogenous levels of TRH-potentiating peptide in microdialysis samples from specific brain regions in real-time. elifesciences.orgelifesciences.org

Computational Modeling: Using molecular dynamics simulations and docking studies to model the interaction between TRH-potentiating peptide and its receptor, aiding in the design of new ligands with improved properties.

The application of these cutting-edge techniques will be essential for overcoming current limitations and accelerating the pace of discovery in the field of TRH-potentiating peptide research.

Q & A

Q. What emerging technologies could revolutionize TRH-potentiating peptide research in the next decade?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.